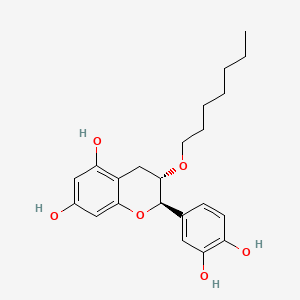
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol is a derivative of catechin, a type of flavanol commonly found in various plants, particularly in tea leaves. Catechins are known for their potent antioxidant properties and have been extensively studied for their health benefits. This compound, specifically, is a modified form where a heptyl group is attached to the catechin molecule, potentially altering its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: (2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol can be synthesized through a series of chemical reactions starting from catechin. The process typically involves the alkylation of catechin with a heptyl halide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of heptyl-3-catechin may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification techniques: Such as high-performance liquid chromatography (HPLC) to isolate and purify the final product.
化学反応の分析
Types of Reactions: (2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert it back to its original catechin form.
Substitution: The heptyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions: Often involve nucleophiles like amines or thiols.
Major Products:
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Catechin and its reduced forms.
Substitution products: Various heptyl-substituted catechins depending on the nucleophile used.
科学的研究の応用
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkylation on flavanols.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its enhanced stability and bioavailability compared to unmodified catechin.
作用機序
The mechanism of action of heptyl-3-catechin involves its interaction with various molecular targets and pathways:
Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Neuroprotective effects: It chelates metal ions and prevents the formation of reactive oxygen species, protecting neurons from oxidative damage.
類似化合物との比較
(2R-trans)-2-(3,4-Dihydroxyphenyl)-3-(heptyloxy)-3,4-dihydro-2H-1-benzopyran-5,7-diol can be compared with other catechin derivatives such as:
Epicatechin: Another flavanol with similar antioxidant properties but without the heptyl modification.
Epigallocatechin gallate (EGCG): A well-known catechin with potent health benefits, commonly found in green tea.
Gallocatechin: A catechin derivative with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness: this compound stands out due to its heptyl group, which enhances its lipophilicity, stability, and bioavailability, making it a promising candidate for various therapeutic and industrial applications.
特性
CAS番号 |
71628-07-4 |
|---|---|
分子式 |
C22H28O6 |
分子量 |
388.5 g/mol |
IUPAC名 |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3-heptoxy-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C22H28O6/c1-2-3-4-5-6-9-27-21-13-16-18(25)11-15(23)12-20(16)28-22(21)14-7-8-17(24)19(26)10-14/h7-8,10-12,21-26H,2-6,9,13H2,1H3/t21-,22+/m0/s1 |
InChIキー |
DFUVOFPBVOQUIM-FCHUYYIVSA-N |
SMILES |
CCCCCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
異性体SMILES |
CCCCCCCO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
正規SMILES |
CCCCCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
Key on ui other cas no. |
71628-07-4 |
同義語 |
heptyl-3-catechin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















